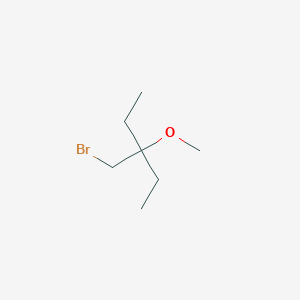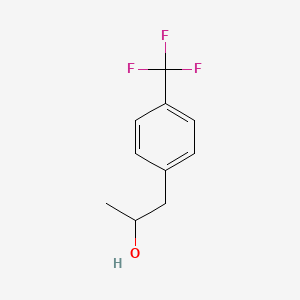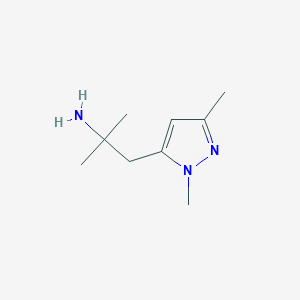
1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a 1,3-dimethyl-1H-pyrazol-5-yl group attached to a 2-methylpropan-2-amine moiety
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methylpropan-2-amine under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding pyrazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is explored for its potential pharmacological activities.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness:
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is known for its use as a cyanoacetylating agent in organic synthesis.
Hydrazine-coupled pyrazoles: These compounds exhibit potent antileishmanial and antimalarial activities.
3,5-Dimethyl-1H-pyrazol-1-yl derivatives: These derivatives are used in the synthesis of various heterocyclic compounds with diverse biological activities.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7-5-8(12(4)11-7)6-9(2,3)10/h5H,6,10H2,1-4H3 |
InChI-Schlüssel |
UNVBUCJFHUIGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CC(C)(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


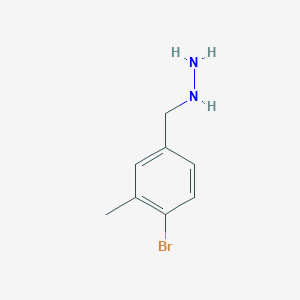


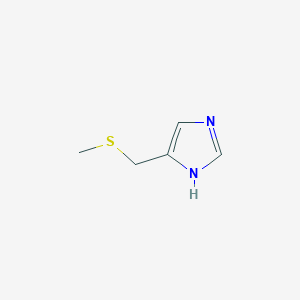
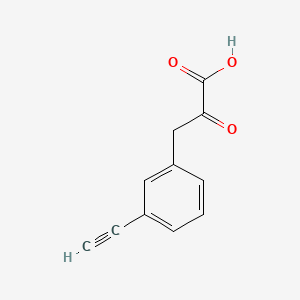
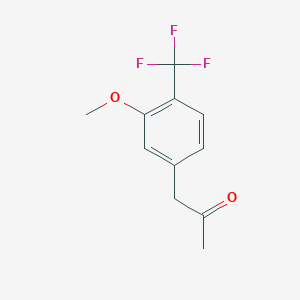

![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
